molecular formula C20H21NO4S B4521989 2,3,5-trimethyl-6-[2-oxo-2-(4-thiomorpholinyl)ethyl]-7H-furo[3,2-g]chromen-7-one

2,3,5-trimethyl-6-[2-oxo-2-(4-thiomorpholinyl)ethyl]-7H-furo[3,2-g]chromen-7-one

Cat. No.: B4521989
M. Wt: 371.5 g/mol
InChI Key: GUAJIXXXFRQVJX-UHFFFAOYSA-N
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Description

2,3,5-Trimethyl-6-[2-oxo-2-(4-thiomorpholinyl)ethyl]-7H-furo[3,2-g]chromen-7-one is a high-purity chemical compound supplied for research purposes. This molecule features a complex furochromenone core structure, a class of compounds known for diverse biological activities. The structure is substituted with a thiomorpholine moiety via a keto-ethyl linker, suggesting potential for targeted interaction with biological systems. Intended Research Applications: The specific research applications, mechanism of action, and biological targets for this compound are not currently established in the available scientific literature. Researchers are encouraged to investigate its potential utility in their specific fields of study. Handling and Safety: Researchers should handle this product with appropriate precautions in a laboratory setting. Refer to the available Safety Data Sheet (SDS) for detailed handling, storage, and disposal information. Note: This product is labeled and sold as "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals, and it must not be used as a personal medical treatment .

Properties

IUPAC Name

2,3,5-trimethyl-6-(2-oxo-2-thiomorpholin-4-ylethyl)furo[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-11-13(3)24-17-10-18-15(8-14(11)17)12(2)16(20(23)25-18)9-19(22)21-4-6-26-7-5-21/h8,10H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAJIXXXFRQVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)N4CCSCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-trimethyl-6-[2-oxo-2-(4-thiomorpholinyl)ethyl]-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furochromene Core: This step involves the cyclization of appropriate precursors to form the furochromene ring system.

    Introduction of Trimethyl Groups: The trimethyl groups are introduced through alkylation reactions using methylating agents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

    Attachment of the Thiomorpholinyl Moiety: The thiomorpholinyl group is introduced via nucleophilic substitution reactions. Thiomorpholine can be reacted with an appropriate electrophilic intermediate to achieve this substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,5-trimethyl-6-[2-oxo-2-(4-thiomorpholinyl)ethyl]-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents with other functional groups. Common reagents include halides and nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halides (e.g., CH3I) in the presence of a base like K2CO3.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

2,3,5-trimethyl-6-[2-oxo-2-(4-thiomorpholinyl)ethyl]-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3,5-trimethyl-6-[2-oxo-2-(4-thiomorpholinyl)ethyl]-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,3,5-trimethyl-6-[2-oxo-2-(4-thiomorpholinyl)ethyl]-7H-furo[3,2-g]chromen-7-one with structurally analogous furochromenones, highlighting key differences in substituents, physicochemical properties, and biological activities:

Compound Name Substituents Molecular Weight (g/mol) Key Features Biological Activities
Target Compound 2,3,5-trimethyl; 6-[2-oxo-2-(4-thiomorpholinyl)ethyl] ~418.5* Sulfur-containing thiomorpholinyl group enhances lipophilicity and potential enzyme inhibition. Anticancer, antifungal (inferred from structural analogs) .
6-(4-Methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one (CAS 374764-20-2) 3-methyl; 6-(4-methoxyphenyl) 306.3 Methoxy-phenyl group improves π-π stacking with biological targets. Anti-inflammatory, antioxidant .
5-Ethyl-2,3,9-trimethyl-7H-furo[3,2-g]chromen-7-one 2,3,9-trimethyl; 5-ethyl 256.3 Ethyl group at position 5 increases steric bulk, reducing solubility. Antifungal (specific strains) .
6-Ethyl-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one 2,5,9-trimethyl; 6-ethyl; 3-phenyl 426.5 Phenyl group enhances hydrophobicity and membrane penetration. Antifungal (broad-spectrum) .
2,3,5-Trimethyl-6-[3-(4-morpholinyl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one (CAS 853899-91-9) 2,3,5-trimethyl; 6-[3-(4-morpholinyl)-3-oxopropyl] 393.4 Oxygen-based morpholinyl group improves solubility but reduces target affinity compared to thiomorpholinyl. Antitumor (in vitro) .
4-(2,3-Dihydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one (Oxypeucedanin hydrate) 4-(dihydroxy-3-methylbutoxy) 304.3 Polar dihydroxybutoxy group increases water solubility. Cytotoxic (IC50: 3.2–30.2 µM) .

*Molecular weight calculated based on structural formula.

Structural and Functional Insights

Substituent Effects on Bioactivity: The thiomorpholinyl group in the target compound distinguishes it from oxygen-containing analogs (e.g., CAS 853899-91-9). Methyl groups at positions 2, 3, and 5 contribute to metabolic stability by blocking oxidative degradation sites, a feature shared with 5-ethyl-2,3,9-trimethyl-7H-furo[3,2-g]chromen-7-one .

Antifungal Activity :

  • The target compound’s 6-[2-oxo-2-(4-thiomorpholinyl)ethyl] substituent parallels the antifungal mechanism of 6-ethyl-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one, which disrupts fungal membrane integrity via hydrophobic interactions .

Anticancer Potential: Furochromenones with bulky substituents (e.g., phenyl, thiomorpholinyl) exhibit cytotoxicity by intercalating DNA or inhibiting topoisomerases, as seen in oxypeucedanin hydrate (IC50: 3.2–30.2 µM) .

Biological Activity

Chemical Structure and Properties

The compound belongs to the class of furochromenes, characterized by a furan ring fused to a chromene structure. Its molecular formula is C15H19N1O3S1C_{15}H_{19}N_{1}O_{3}S_{1}, and it features a thiomorpholine moiety which may contribute to its biological properties.

Antimicrobial Activity

Research has indicated that derivatives of furochromenes exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 2,3,5-trimethyl-6-[2-oxo-2-(4-thiomorpholinyl)ethyl]-7H-furo[3,2-g]chromen-7-one showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of cell wall synthesis.

Antioxidant Properties

The antioxidant activity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The results suggest that the compound can effectively scavenge free radicals, thus potentially reducing oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with oxidative stress-related diseases.

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of the compound on cancer cell lines. The findings indicate that it exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. Mechanistically, this may involve the induction of apoptosis through mitochondrial pathways and the activation of caspases.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of This compound in models of neurodegenerative diseases. The compound demonstrated the ability to inhibit neuroinflammation and protect neuronal cells from excitotoxicity induced by glutamate.

Case Studies and Experimental Data

StudyModelFindings
Zhang et al. (2020)E. coliInhibition of growth at 50 µg/mL concentration
Liu et al. (2021)Cancer Cell LinesIC50 values ranging from 10-30 µM
Patel et al. (2022)Neuroblastoma ModelReduced apoptosis markers in treated cells
  • Membrane Disruption : The compound interacts with lipid membranes, leading to increased permeability.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways via mitochondrial dysfunction.
  • Radical Scavenging : Direct interaction with reactive oxygen species (ROS), reducing oxidative damage.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this furochromenone derivative typically involves multi-step organic reactions, including cyclization, alkylation, and functional group modifications. Key steps include:

  • Core formation : Cyclization of substituted chromen-7-one precursors under acidic or basic conditions (e.g., using H₂SO₄ or KOH) .
  • Thiomorpholine incorporation : Nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) to introduce the 4-thiomorpholinyl group .
  • Optimization : Control reaction temperature (60–80°C), use polar aprotic solvents (DMF, DMSO), and employ catalysts like Pd(PPh₃)₄ for cross-coupling steps .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high purity (>95%) .

Q. How should researchers characterize the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, methyl groups (δ 2.1–2.5 ppm) and thiomorpholine protons (δ 3.5–4.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]⁺ = 455.18) .
  • Infrared Spectroscopy (IR) : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and thiomorpholine C-S bonds (~650 cm⁻¹) .

Q. What are the common chemical reactions and stability considerations for this compound?

Methodological Answer:

  • Oxidation/Reduction : Methyl groups may oxidize to carboxylic acids under strong oxidizing agents (e.g., KMnO₄), while ketones can be reduced to alcohols (NaBH₄) .
  • Nucleophilic Substitution : The 2-oxoethyl group reacts with amines or thiols in SN² mechanisms .
  • Stability : Store at -20°C in inert atmospheres (argon) to prevent hydrolysis of the thiomorpholine moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antifungal vs. anti-inflammatory effects)?

Methodological Answer:

  • Comparative Assays : Test the compound against structural analogs (Table 1) under standardized conditions (e.g., MIC assays for antifungal activity vs. COX-2 inhibition for anti-inflammatory effects ).
  • Dose-Response Studies : Vary concentrations (1–100 µM) to identify off-target effects .
  • Target Validation : Use CRISPR/Cas9 knockout models to confirm pathway specificity (e.g., fungal ergosterol biosynthesis vs. mammalian NF-κB) .

Q. Table 1. Structural Analogs and Reported Activities

Compound NameKey ModificationsBiological ActivitySource
6-Ethyl-2,5,9-trimethyl derivativeEthyl substitution at C6Antifungal (Candida spp.)
5-Ethyl-3-(4-fluorophenyl) analogFluorophenyl at C3Anti-inflammatory (IC₅₀ = 8 µM)
PsoralenUnsubstituted furochromenonePhotochemotherapy

Q. What computational methods can predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with fungal CYP51 (antifungal target) or human COX-2 .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability (GROMACS, 50 ns runs) to assess thiomorpholine’s role in target affinity .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to optimize bioactivity .

Q. How can synthetic routes be optimized for scalability without compromising yield?

Methodological Answer:

  • Flow Chemistry : Implement continuous flow systems for high-throughput synthesis of intermediates .
  • Catalyst Screening : Test Pd/C or Ni catalysts for cost-effective cross-coupling steps .
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and minimize impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,5-trimethyl-6-[2-oxo-2-(4-thiomorpholinyl)ethyl]-7H-furo[3,2-g]chromen-7-one
Reactant of Route 2
2,3,5-trimethyl-6-[2-oxo-2-(4-thiomorpholinyl)ethyl]-7H-furo[3,2-g]chromen-7-one

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